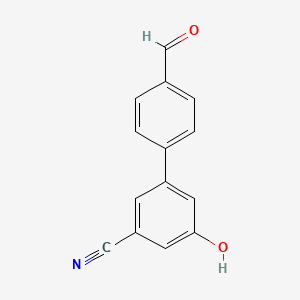
3-Cyano-5-(2,5-dimethylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-5-(2,5-dimethylphenyl)phenol, 95% (CYPHEN-95) is an organic compound that is widely used in scientific research. It is a versatile compound that has a wide range of applications in the laboratory due to its unique physical and chemical properties. In
作用機序
The mechanism of action of 3-Cyano-5-(2,5-dimethylphenyl)phenol, 95% is not yet fully understood. It is believed that the compound acts as an electron donor, donating electrons to the reaction center and facilitating the formation of new bonds. Additionally, 3-Cyano-5-(2,5-dimethylphenyl)phenol, 95% is believed to be able to catalyze the formation of free radicals, which can then react with other molecules to form new compounds.
Biochemical and Physiological Effects
3-Cyano-5-(2,5-dimethylphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of bacteria, fungi, and viruses. Additionally, it has been shown to have an anti-inflammatory effect, as well as a cytotoxic effect on certain types of cancer cells.
実験室実験の利点と制限
3-Cyano-5-(2,5-dimethylphenyl)phenol, 95% has a number of advantages for laboratory experiments. It is a highly soluble compound, making it easy to use in a variety of applications. Additionally, it is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. However, there are some limitations to using 3-Cyano-5-(2,5-dimethylphenyl)phenol, 95% in laboratory experiments. It is a highly reactive compound, and therefore must be handled with caution to avoid potential accidents or contamination. Additionally, it has a strong odor, which can be unpleasant for laboratory personnel.
将来の方向性
There are a number of potential future directions for 3-Cyano-5-(2,5-dimethylphenyl)phenol, 95%. It could potentially be used as a catalyst in the synthesis of new compounds, such as polymers, pharmaceuticals, and fragrances. Additionally, it could be used as a reagent in the synthesis of new materials, such as nanomaterials and biomaterials. Additionally, further research could be conducted to further explore its biochemical and physiological effects, as well as its potential applications in medicine. Finally, further research could be conducted to explore its potential applications in the field of green chemistry, such as the development of new processes and technologies for the production of chemical compounds with fewer environmental impacts.
合成法
3-Cyano-5-(2,5-dimethylphenyl)phenol, 95% can be synthesized through a two-step process using 2,5-dimethylphenol and aqueous sodium hydroxide as starting materials. In the first step, the 2,5-dimethylphenol is treated with aqueous sodium hydroxide to produce a sodium salt of 2,5-dimethylphenoxide. In the second step, the sodium salt is treated with a solution of sodium cyanide in water to produce 3-Cyano-5-(2,5-dimethylphenyl)phenol, 95%.
科学的研究の応用
3-Cyano-5-(2,5-dimethylphenyl)phenol, 95% is widely used in scientific research as a reagent, catalyst, and solvent. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. It is also used in the synthesis of polymers, such as polyurethanes and polycarbonates. Additionally, 3-Cyano-5-(2,5-dimethylphenyl)phenol, 95% can be used as a catalyst in the polymerization of vinyl monomers, such as styrene and acrylates.
特性
IUPAC Name |
3-(2,5-dimethylphenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10-3-4-11(2)15(5-10)13-6-12(9-16)7-14(17)8-13/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNALQCYQHCRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684653 |
Source


|
| Record name | 5-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-62-7 |
Source


|
| Record name | 5-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














